2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1,3-benzoxazole
Description
2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core linked via a piperidine ring to a pyrimidine group substituted with a 1-methyl-1H-pyrazole moiety. This structure integrates multiple pharmacophoric elements:
- Benzoxazole: A bicyclic aromatic system known for its role in modulating pharmacokinetic properties and binding affinity in medicinal chemistry .
- Piperidine: A six-membered amine ring that enhances solubility and serves as a flexible linker for spatial orientation.
- Pyrimidine-pyrazole: Pyrimidine is a nitrogen-rich heterocycle often involved in hydrogen bonding, while the methyl-pyrazole substituent may influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
2-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-25-13-15(12-23-25)14-10-21-19(22-11-14)27-16-6-8-26(9-7-16)20-24-17-4-2-3-5-18(17)28-20/h2-5,10-13,16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHVAQACRUCNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1,3-benzoxazole exhibit significant anticancer properties. For instance, derivatives containing pyrazole and pyrimidine structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives based on this compound and evaluated their cytotoxic effects against different cancer cell lines. The results demonstrated that certain modifications enhanced anticancer activity significantly compared to the parent compound.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that benzoxazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Study:
In vivo studies highlighted in Pharmacology Reports showed that a related compound reduced inflammation in animal models of arthritis, suggesting that the benzoxazole scaffold may be effective in treating inflammatory conditions.
Neuroprotective Effects
The neuroprotective properties of compounds containing pyrazole and piperidine rings have been investigated for their potential in treating neurodegenerative diseases.
Case Study:
A study conducted on models of Alzheimer's disease indicated that compounds similar to this compound exhibited protective effects against neuronal cell death induced by amyloid-beta toxicity. The mechanism was linked to the modulation of oxidative stress pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Benzoxazole vs. Other Cores: The target compound’s benzoxazole core distinguishes it from pyrazolo-pyrimidine () or pyrido-pyrimidinone () scaffolds. Benzoxazole’s aromaticity and rigidity may enhance metabolic stability compared to more flexible systems like oxadiazole () .
However, piperazine-based linkers () provide stronger hydrogen-bonding capacity due to additional nitrogen atoms .
Substituent Effects :
- The 1-methyl-1H-pyrazole group in the target compound introduces steric bulk and electron-withdrawing effects, which could enhance selectivity for hydrophobic binding pockets. This contrasts with morpholine () or benzodioxolyl () substituents, which prioritize solubility or π-π stacking .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (reductive amination) and (heterocyclic coupling), but the pyrimidine-piperidine linkage may require optimized conditions to avoid side reactions .
Biological Potential: While ’s benzoxazole-oxadiazole hybrid demonstrated antimicrobial activity, the target compound’s pyrimidine-pyrazole moiety aligns more closely with kinase inhibitors (e.g., JAK or BTK inhibitors) . Piperidine-containing analogues in and are often explored for CNS targets due to blood-brain barrier penetration .
Preparation Methods
Preparation of 2-Chloro-1,3-benzoxazole
The benzoxazole core is synthesized via cyclization of 2-aminophenol derivatives. A representative protocol from involves:
Reactants :
-
2-Amino-4-nitrophenol (1.0 equiv)
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Trichloroacetyl chloride (1.2 equiv)
Conditions :
-
Solvent: Dichloromethane (DCM), 0°C → rt
-
Time: 12 hours
-
Yield: 78%
Mechanism :
Trichloroacetyl chloride induces cyclization, forming the benzoxazole ring with concurrent nitration. The nitro group is subsequently reduced to an amine for piperidine coupling.
Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-ol
Suzuki-Miyaura Coupling for Pyrazole-Pyrimidine Bond Formation
A palladium-catalyzed cross-coupling installs the pyrazole group:
Reactants :
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5-Bromopyrimidin-2-ol (1.0 equiv)
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1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
Conditions :
Etherification with Piperidine
The hydroxyl group on pyrimidin-2-ol is activated for nucleophilic substitution:
Reactants :
-
5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-ol (1.0 equiv)
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4-Bromopiperidine (1.2 equiv)
Conditions :
Final Coupling and Optimization
Fragment Assembly via Ether Bond Formation
The benzoxazole-piperidine and pyrimidine fragments are coupled:
Reactants :
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1-(1,3-Benzoxazol-2-yl)piperidin-4-ol (1.0 equiv)
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5-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yloxy)pyrimidine (1.1 equiv)
Conditions :
-
Coupling Agent: EDCI/HOBt (1.5 equiv each)
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Solvent: DCM, rt
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Time: 12 hours
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Yield: 65%
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
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Regioselectivity in Pyrimidine Substitution : The 2-position of pyrimidin-2-ol is preferentially reactive due to electronic effects, minimizing byproducts.
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Piperidine Ring Conformation : Chair conformation of piperidine ensures optimal stereoelectronic alignment for ether bond formation.
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Purification : Silica gel chromatography (EtOAc/hexane, 3:7) resolves unreacted starting materials and di-substituted byproducts .
Q & A
Q. What synthetic routes are reported for synthesizing 2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1,3-benzoxazole?
Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrimidin-2-yloxy-piperidine intermediate via nucleophilic substitution between 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol and a halogenated piperidine derivative.
- Step 2: Coupling of the piperidine intermediate with 1,3-benzoxazole-2-carboxylic acid derivatives using Buchwald-Hartwig amination or Ullmann-type reactions .
- Key Reaction Conditions: Solvents like ethanol or DMF, catalysts (e.g., Pd/C or CuI), and elevated temperatures (70–120°C) are critical for optimizing yields .
Q. What analytical techniques are used to confirm the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 8.2–8.5 ppm for pyrimidine protons, δ 4.1–4.3 ppm for piperidine-O-CH₂) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles (e.g., dihedral angles between aromatic rings) .
- Elemental Analysis: To validate purity (>95%) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrimidin-2-yloxy-piperidine intermediate?
Answer: Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency compared to ethanol .
- Catalyst Screening: Pd-based catalysts improve coupling reactions; for example, Pd(OAc)₂ increased yields by ~20% in analogous pyrazole-pyrimidine syntheses .
- Reaction Time: Extended reflux (8–12 hrs) ensures complete conversion, as monitored by TLC/HPLC .
Q. Table 1: Optimization Parameters for Intermediate Synthesis
| Parameter | Condition 1 (Ethanol) | Condition 2 (DMF) |
|---|---|---|
| Yield (%) | 45–50 | 70–75 |
| Reaction Time (hr) | 12 | 8 |
| Catalyst | None | Pd(OAc)₂ |
Q. How do structural modifications influence antibacterial activity?
Answer:
- Pyrazole Substitution: Methyl groups at the pyrazole 1-position enhance lipophilicity, improving Gram-positive bacterial inhibition (e.g., S. aureus MIC: 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .
- Piperidine Linker Flexibility: Rigid piperidine-O-CH₂ linkers reduce conformational freedom, increasing target binding affinity (e.g., 2-fold lower IC₅₀ in kinase assays) .
- Benzoxazole Modifications: Electron-withdrawing groups (e.g., -NO₂) on benzoxazole correlate with antifungal activity (e.g., C. albicans MIC: 16 µg/mL) .
Q. Table 2: Biological Activity of Structural Analogs
| Compound Modification | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|
| 1-Methylpyrazole (Parent) | 8 | 32 |
| 1-Ethylpyrazole | 16 | 64 |
| Benzoxazole-NO₂ Derivative | 4 | 16 |
Q. How can contradictions in biological data across studies be resolved?
Answer: Discrepancies often arise from:
- Assay Variability: Differences in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) or culture media (e.g., Mueller-Hinton vs. LB agar) .
- Compound Purity: Impurities >5% (e.g., unreacted intermediates) can skew MIC values; HPLC purity >98% is recommended .
- Solubility Limits: Poor aqueous solubility may lead to underestimation of activity; use DMSO/cosolvent systems (e.g., 10% PEG-400) .
Q. What computational methods predict binding modes to biological targets?
Answer:
- Molecular Docking: Software like AutoDock Vina models interactions with kinase domains (e.g., hydrogen bonding between benzoxazole and ATP-binding pockets) .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .
- QSAR Models: Hammett constants (σ) for substituents correlate with antibacterial log(1/MIC) values (R² = 0.89) .
Q. How can metabolic stability be improved for in vivo studies?
Answer:
- Piperidine N-Methylation: Reduces CYP3A4-mediated oxidation (e.g., t₁/₂ increased from 1.2 to 4.7 hrs in rat liver microsomes) .
- Benzoxazole Bioisosteres: Replacing benzoxazole with benzothiazole improves metabolic stability (CLhep decreased by 40%) .
- Prodrug Strategies: Phosphate ester prodrugs enhance aqueous solubility (e.g., 5 mg/mL vs. 0.2 mg/mL for parent compound) .
Q. Methodological Guidance
Q. Designing SAR Studies for Derivatives
- Step 1: Systematically vary substituents on pyrazole (position 4), pyrimidine (position 5), and benzoxazole (position 2) .
- Step 2: Use parallel synthesis (e.g., 96-well plates) for high-throughput screening against bacterial panels .
- Step 3: Validate hits with dose-response assays (IC₅₀) and toxicity profiling (e.g., HEK293 cell viability) .
Q. Addressing Analytical Challenges in Purity Assessment
- HPLC Methods: C18 column, gradient elution (ACN/H₂O + 0.1% TFA), UV detection at 254 nm .
- Hyphenated Techniques: LC-MS/MS to identify trace impurities (e.g., <0.1% hydrazine byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
